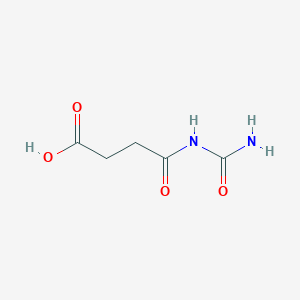

N-carbamoylsuccinamic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2O4 |

|---|---|

Molecular Weight |

160.13 g/mol |

IUPAC Name |

4-(carbamoylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C5H8N2O4/c6-5(11)7-3(8)1-2-4(9)10/h1-2H2,(H,9,10)(H3,6,7,8,11) |

InChI Key |

NVFBTUTUTCBDOU-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C(=O)NC(=O)N |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for N Carbamoylsuccinamic Acid

Laboratory Synthesis Routes for Carbamoyl (B1232498) Acids and Related Amides

The synthesis of carbamoyl acids can be approached through both chemical and biological methodologies. These routes offer different advantages in terms of scalability, stereocontrol, and environmental impact.

In a biological context, de novo synthesis refers to the creation of complex molecules from simple precursors. The biosynthesis of pyrimidines provides a well-understood analogue for the formation of N-carbamoyl acids. researchgate.netnih.gov This pathway begins with the formation of carbamoyl phosphate (B84403) from bicarbonate, ammonia (B1221849) (or glutamine), and ATP, a reaction catalyzed by carbamoyl phosphate synthetase (CPS). researchgate.netwikipedia.orgwikipedia.org The carbamoyl group is then transferred to aspartate by aspartate transcarbamoylase (ATCase) to yield N-carbamoyl-L-aspartate, which is a key intermediate in the pathway leading to pyrimidine (B1678525) nucleotides. nih.govnih.gov

| Step | Reactants | Enzyme | Product | Biological Pathway |

| 1 | HCO₃⁻, NH₃, 2 ATP | Carbamoyl Phosphate Synthetase (CPS) | Carbamoyl Phosphate | Pyrimidine & Arginine Biosynthesis, Urea (B33335) Cycle |

| 2 | Carbamoyl Phosphate, Aspartate | Aspartate Transcarbamoylase (ATCase) | N-Carbamoyl-Aspartate | Pyrimidine Biosynthesis |

This table illustrates the initial steps of the de novo pyrimidine biosynthesis pathway, which serves as a biological model for N-carbamoyl acid synthesis.

In the laboratory, a plausible de novo chemical synthesis for N-carbamoylsuccinamic acid can be extrapolated from established methods for similar compounds. For instance, N-carbamoylmaleamic acid is prepared by reacting maleic anhydride (B1165640) with urea. chemicalbook.com A similar approach for this compound would involve the reaction of succinic anhydride with urea. This reaction likely proceeds through the nucleophilic attack of the amino group of urea on one of the carbonyl carbons of the anhydride, followed by ring-opening to form the final product.

The growing demand for sustainable chemical processes has spurred interest in biocatalytic methods for amide bond formation. rsc.org Enzymes offer high selectivity and operate under mild conditions. The synthesis of this compound can be envisioned using several enzymatic strategies.

The key precursor, carbamoyl phosphate, is synthesized enzymatically by carbamoyl phosphate synthetase (CPS), which exists in different isoforms (CPS I, II, and III) involved in the urea cycle and the biosynthesis of pyrimidines and arginine. wikipedia.orgsemanticscholar.org The mechanism involves the phosphorylation of bicarbonate by ATP to form carboxylphosphate, which then reacts with ammonia or the ammonia derived from glutamine to form carbamic acid. wikipedia.orgwikipedia.org A second ATP molecule then phosphorylates carbamic acid to yield carbamoyl phosphate. wikipedia.orgwikipedia.org

Once formed, carbamoyl phosphate serves as a carbamoyl group donor. nih.gov A suitable transcarbamylase could potentially catalyze the transfer of the carbamoyl group from carbamoyl phosphate to succinamic acid or a related amino acid precursor to form this compound.

Other biocatalytic approaches for forming the amide bond include the use of:

Amide Bond Synthetases: Enzymes like McbA can catalyze amide formation from a carboxylic acid and an amine, using ATP to activate the carboxylate via an adenylate intermediate. researchgate.netacs.org

N-Acyltransferases and CoA Ligases: These enzyme combinations can build non-natural biocatalytic pathways to create diverse amides. researchgate.net The carboxylic acid is first activated to its CoA thioester by a CoA ligase, followed by transfer of the acyl group to an amine by an N-acyltransferase. chemrxiv.org

Carboxylic Acid Reductases (CARs): These enzymes, which also require ATP, can be engineered for amidation activity with a broad range of acid and amine substrates. researchgate.net

Derivatization of this compound for Analytical and Mechanistic Studies

For analytical purposes, particularly in complex biological matrices, derivatization is often employed to enhance the detectability and improve the chromatographic properties of target molecules like this compound. nih.gov These methods are crucial for accurate quantification using techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). nih.govmdpi.com

This compound possesses a free carboxylic acid group, which is a primary target for derivatization. Common strategies aim to improve retention in reversed-phase liquid chromatography (RPLC) and enhance ionization efficiency for mass spectrometry. nih.govnih.gov

| Derivatization Reagent | Target Functional Group | Purpose | Analytical Technique |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | Primary/Secondary Amines | Introduces a hydrophobic, fluorescent, and easily ionizable tag. nih.gov | HPLC-UV/Fluorescence, LC-MS |

| 4-Bromo-N-methylbenzylamine | Carboxylic Acids | Adds a tag for positive electrospray ionization and provides a distinct isotopic pattern for identification. nih.gov | LC-MS/MS |

| O-Benzylhydroxylamine (O-BHA) | Keto-acids, Carboxylic Acids | Improves sensitivity and allows for quantification of TCA cycle intermediates and related acids. researchgate.net | LC-MS/MS |

| 2,4′-Dibromoacetophenone | Carboxylic Acids | Forms UV-active esters for spectrophotometric detection. mdpi.com | HPLC-UV, LC-MS |

This interactive data table summarizes common derivatization agents used for the analysis of molecules containing carboxylic acid or amine functionalities.

By converting the polar carboxylic acid group into a less polar, more readily ionizable ester or amide, these derivatization methods overcome challenges associated with the analysis of small, polar metabolites, leading to improved sensitivity, peak shape, and chromatographic resolution. nih.govresearchgate.net

Investigation of Chemical Reactivity and Transformation Pathways of the Carbamoyl Moiety

The carbamoyl moiety (–C(O)NH₂) imparts specific reactivity to the this compound molecule. Its chemical transformations are relevant to its metabolic fate and potential toxicological profile.

Studies on analogous compounds provide insight into the potential reactivity of this compound. For example, a reactive metabolite of the drug felbamate, 3-carbamoyl-2-phenylpropionaldehyde, is highly unstable at physiological pH. nih.gov It undergoes two primary transformation pathways:

Elimination: A facile elimination reaction occurs to produce 2-phenylpropenal (atropaldehyde), a reactive α,β-unsaturated aldehyde. nih.gov

Cyclization: The molecule can undergo a reversible cyclization to form a more stable urethane, 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one, which can act as a reservoir for the reactive aldehyde. nih.gov

These pathways suggest that this compound could also be susceptible to intramolecular reactions, such as cyclization to form an imide (e.g., N-carbamoylsuccinimide) or other rearrangements depending on the conditions.

The carbamoyl group itself is a key functional group in biosynthesis, acting as a transferable unit. Carbamoyl phosphate is the primary biological carbamylating agent, transferring its carbamoyl group to various acceptors in reactions catalyzed by transcarbamylases. nih.gov In synthetic chemistry, the carbamoyl group can be introduced using synthons like N-alkyl carbamoylimidazoles, which serve as safer alternatives to phosgene (B1210022) or isocyanates for the synthesis of ureas and carbamates. nih.gov The reactivity of the carbamoyl group is central to these transformations, involving its activation to facilitate nucleophilic attack by an amine or alcohol. nih.gov

Advanced Analytical Methodologies for N Carbamoylsuccinamic Acid Research

Chromatographic Separation Techniques for Complex Biological Matrices

Chromatography is the cornerstone for isolating N-carbamoylsuccinamic acid from interfering components in biological samples such as plasma, urine, and tissue extracts. The choice of chromatographic technique is dictated by the analytical objective, whether it be high-throughput screening, detailed structural elucidation, or precise quantification.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (UV, Electrochemical, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of polar, non-volatile compounds like this compound. Because it is a highly polar organic acid, separation is often achieved using reversed-phase chromatography with an aqueous mobile phase. shimadzu.comnih.gov

UV Detection: The carboxyl groups in organic acids allow for detection in the short UV wavelength region, typically around 210 nm. shimadzu.com While this method is straightforward and widely available, it can suffer from a lack of specificity in complex biological matrices where many endogenous compounds absorb at similar wavelengths. shimadzu.com

Electrochemical Detection (ED): Though not as common for simple organic acids, electrochemical detection can offer high sensitivity for electroactive compounds. Its applicability would depend on the electrochemical properties of this compound.

Mass Spectrometry (MS) Detection: Coupling HPLC with mass spectrometry (LC-MS) provides the highest degree of sensitivity and selectivity. MS detection overcomes the limitations of UV detection by identifying compounds based on their unique mass-to-charge ratio (m/z), making it ideal for complex sample analysis. shimadzu.comnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for High-Throughput Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations and higher resolution compared to traditional HPLC. This technology is particularly advantageous for high-throughput analysis, such as in clinical research or metabolomics studies where large numbers of samples need to be processed quickly. nih.gov The principles of separation and detection are similar to HPLC, but the reduced analysis time (often under 15 minutes) and lower solvent consumption make UHPLC a more efficient option for large-scale studies involving this compound. nih.gov

Ion Exclusion and Ion Exchange Chromatography for Organic Acid Profiling

For comprehensive profiling of organic acids, ion chromatography techniques offer superior selectivity compared to reversed-phase methods. shimadzu.comdiduco.com

Ion Exclusion Chromatography (IEC): This is a primary technique for separating weak acids. shimadzu.com The separation mechanism is based on the repulsion (exclusion) of ionized analytes from the similarly charged stationary phase. shimadzu.comshimadzu.com Strong acids are repelled more strongly and elute earlier, while weaker acids like this compound can penetrate the pores of the stationary phase to a greater extent, leading to longer retention times and effective separation from other components. shimadzu.comshimadzu.com

Ion Exchange Chromatography (IEC): This technique separates molecules based on their net charge. google.com Anion-exchange chromatography, using a positively charged stationary phase, is particularly effective for separating organic acids. google.comthermofisher.com The negatively charged carboxylate groups of this compound interact with the stationary phase, and elution is controlled by modifying the pH or ionic strength of the mobile phase. shimadzu.com This method, often paired with suppressed conductivity detection, provides high sensitivity and is well-suited for analyzing a wide range of organic acids in various samples. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.govresearchgate.net Since this compound is a polar, non-volatile compound, it requires a chemical derivatization step to increase its volatility before GC-MS analysis. thermofisher.comcabidigitallibrary.org Common derivatization methods include silylation or esterification, which convert the acidic and amine functional groups into less polar, more volatile derivatives. cabidigitallibrary.org Following separation on the GC column, the mass spectrometer provides detailed structural information and sensitive detection, making GC-MS a valuable tool for identifying and quantifying this compound in complex mixtures. unar.ac.idmdpi.com

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive method developed for the analysis of carbohydrates but is applicable to other ionizable compounds. thermofisher.comchromatographytoday.com Separation occurs via anion exchange at high pH, taking advantage of the weakly acidic nature of the analyte. chromatographytoday.com Detection is achieved using pulsed amperometry on a gold electrode, which allows for the direct and sensitive measurement of underivatized compounds that can be oxidized at the electrode surface. thermofisher.comyoutube.com This technique eliminates the need for derivatization, simplifying sample preparation and providing high selectivity for electroactive species. thermofisher.com It is routinely used for the analysis of amino sugars and sialic acids and could be adapted for this compound. nih.gov

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and precise measurement of this compound. It is typically coupled with a chromatographic separation technique like LC or GC to form a hyphenated system (e.g., LC-MS/MS).

For characterization, high-resolution mass spectrometry can provide an accurate mass measurement, which helps in determining the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is used for structural elucidation. In this process, the precursor ion corresponding to this compound is selected and fragmented, producing a characteristic pattern of product ions that serves as a structural fingerprint. For instance, in the analysis of the related compound N-carbamyl-L-glutamic acid, specific fragment ions (e.g., m/z 148.0, 130.0, and 84.0) are used for qualitative and quantitative analysis. researchgate.net A similar fragmentation strategy would be developed for this compound.

For quantification, tandem mass spectrometry is typically operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. This highly specific and sensitive technique involves monitoring a specific precursor-to-product ion transition. This approach minimizes chemical noise and matrix interference, allowing for accurate quantification even at very low concentrations in complex biological fluids. researchgate.netnih.gov The performance of such methods is validated for linearity, sensitivity (limits of detection and quantification), accuracy, and precision. researchgate.net

Below is an illustrative table of performance characteristics for a hypothetical LC-MS/MS method for quantifying this compound, based on typical values for similar analytes. researchgate.net

| Parameter | Typical Performance Value | Description |

| Linearity Range | 0.02 - 1.0 µg/mL | The concentration range over which the instrument response is proportional to the analyte concentration. |

| Correlation Coefficient (r²) | > 0.999 | A measure of how well the calibration curve fits the experimental data. |

| Limit of Detection (LOD) | ~25 µg/kg | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | ~80 µg/kg | The lowest concentration of the analyte that can be accurately and precisely measured. |

| Recovery | 95% - 105% | The percentage of the true amount of analyte that is measured by the analytical method. |

| Precision (RSD%) | < 10% | The relative standard deviation, indicating the closeness of repeated measurements. |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Targeted Analysis

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful analytical technique that offers high sensitivity and specificity for the quantification of specific molecules, including this compound, within complex biological samples. This method involves three main stages: ionization of the target analyte, selection of a specific ion, and its fragmentation to produce a characteristic spectrum for detection.

The process begins with the introduction of the sample, typically separated by high-performance liquid chromatography (HPLC), into the ESI source. Here, the analyte molecules are ionized, usually by protonation, to form positively charged ions ([M+H]⁺). These ions are then guided into the first mass analyzer of the tandem mass spectrometer.

For targeted analysis, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first mass analyzer is set to isolate only the ion corresponding to the mass-to-charge ratio (m/z) of the this compound parent ion (the precursor ion). This isolated ion is then directed into a collision cell, where it is fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then sent to a second mass analyzer, which is set to detect one or more specific product ions. This precursor-to-product ion transition is highly specific to the analyte's chemical structure, which minimizes interference from other compounds in the matrix and ensures a confirmative detection. researchgate.net

For instance, in the analysis of the structurally similar compound N-carbamyl-L-glutamic acid, specific fragment ions (m/z 148.0 and m/z 84.0) were used for qualitative analysis, while another fragment (m/z 130.0) was selected for quantification. researchgate.net A similar approach would be established for this compound, identifying its unique precursor and product ions to develop a highly sensitive and specific quantification method.

Table 1: Example ESI-MS/MS Parameters for Targeted Analysis of a Carbamoyl-Amino Acid Derivative This table is illustrative and shows typical parameters that would be optimized for this compound analysis, based on methods for similar compounds.

| Parameter | Setting | Purpose |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | To generate protonated molecular ions ([M+H]⁺) of the analyte. |

| Precursor Ion (Q1) | m/z of [this compound + H]⁺ | To specifically select the parent ion of the target compound. |

| Collision Gas | Argon | To induce fragmentation of the precursor ion in the collision cell. |

| Product Ion (Q3) | Specific m/z of a characteristic fragment | To detect a unique fragment for specific and sensitive quantification. |

Application in Metabolomics and Isotope Tracing Studies

Metabolomics aims to comprehensively measure the full complement of small-molecule metabolites in a biological system. nih.gov Isotope tracing, a key technique within metabolomics, utilizes substrates enriched with stable isotopes (e.g., ¹³C, ¹⁵N) to track the flow of atoms through metabolic pathways. nih.govnih.gov These approaches are invaluable for elucidating the synthesis, degradation, and metabolic fate of this compound.

In a typical isotope tracing experiment, cells or organisms are supplied with a labeled precursor, such as ¹³C-glucose or ¹³C-glutamine. researchgate.net As the precursor is metabolized, the ¹³C atoms are incorporated into downstream metabolites, including this compound and its related compounds. By using mass spectrometry to measure the mass shifts resulting from the incorporation of these heavy isotopes, researchers can map the metabolic pathways leading to the synthesis of the target compound and quantify its production rate. nih.govbiorxiv.org

For example, by tracing the carbons from ¹³C-glucose, it would be possible to determine if the carbon backbone of this compound is derived from glycolysis. This provides direct evidence of pathway activity that cannot be obtained from concentration measurements alone. nih.gov This methodology allows for a dynamic view of metabolism, revealing how metabolic fluxes change in response to different physiological conditions or in disease states. mdpi.com

Optimization of Derivatization Protocols for Enhanced Detection

This compound, like other amino acids and their derivatives, is a polar compound. This polarity can lead to poor retention on commonly used reverse-phase HPLC columns and may require derivatization to improve its chromatographic behavior and detection sensitivity. actascientific.com Derivatization is a chemical modification process that converts the analyte into a product with more favorable properties for analysis. This can be performed either before (pre-column) or after (post-column) chromatographic separation. actascientific.com

Pre-column Derivatization Strategies for Amino Acids and Related Compounds

In pre-column derivatization, the analyte is chemically modified before it is injected into the HPLC system. nih.gov This approach is widely used for amino acid analysis and can be applied to this compound to enhance its hydrophobicity and introduce a chromophore or fluorophore for improved detection by UV or fluorescence detectors. actascientific.comcreative-proteomics.com The derivatized product is more compatible with reverse-phase chromatography, leading to better peak shape and resolution. nih.gov

Several reagents are commonly used for the pre-column derivatization of compounds containing primary or secondary amine groups:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. A major advantage is that the reagent itself is not fluorescent, reducing background interference. actascientific.com

9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. creative-proteomics.com This makes it suitable for a broader range of compounds.

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (B1207046) (AQC): A versatile reagent that reacts with primary and secondary amines to form highly stable, fluorescent derivatives that can also be detected by UV absorbance. nih.gov

Phenyl Isothiocyanate (PITC): Reacts with amino groups to form phenylthiocarbamoyl derivatives that are detectable by UV. creative-proteomics.com

The choice of derivatization reagent depends on the specific requirements of the analysis, such as the presence of primary or secondary amines in the target molecule and the desired level of sensitivity. actascientific.comcreative-proteomics.com

Table 2: Common Pre-column Derivatization Reagents for Amino-Containing Compounds

| Reagent | Abbreviation | Target Functional Group | Detection Method | Key Features |

|---|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | Fast reaction; reagent is non-fluorescent. actascientific.com |

| 9-Fluorenylmethyl Chloroformate | FMOC | Primary & Secondary Amines | Fluorescence, UV | Forms stable derivatives. creative-proteomics.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Primary & Secondary Amines | Fluorescence, UV | Derivatives are exceptionally stable. nih.gov |

Post-column Derivatization Techniques

Post-column derivatization involves adding the derivatizing reagent to the column effluent, after the separation of analytes has already occurred but before the flow reaches the detector. actascientific.com This technique is advantageous as it avoids the potential formation of multiple derivative products from a single analyte, which can complicate the resulting chromatogram. actascientific.com

The primary goal of post-column derivatization is to enhance the detectability of the analyte. actascientific.com The reaction should be rapid and complete to minimize band broadening and preserve the chromatographic resolution achieved on the column. Reagents commonly used in pre-column derivatization, such as OPA and ninhydrin, are also frequently employed in post-column setups. actascientific.comactascientific.com Ninhydrin reacts with primary amines to produce a deep purple product (Ruhemann's purple) that is detectable by visible light absorbance, a classic method for amino acid detection. researchgate.net This approach increases the selectivity and sensitivity of the detection process without altering the chromatographic separation itself. actascientific.com

Method Validation for Reproducibility and Sensitivity in Research Settings

To ensure that an analytical method for this compound is reliable and suitable for its intended purpose, it must be thoroughly validated. Method validation is the process of demonstrating that the analytical procedure is accurate, precise, specific, and robust. nih.govsemanticscholar.org Validation is performed in accordance with guidelines from bodies such as the International Council for Harmonisation (ICH). dergipark.org.trresearchgate.net

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Linearity and Range: Linearity is the ability to produce test results that are directly proportional to the concentration of the analyte within a given range. scielo.br The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scielo.br

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known concentration of the analyte. dergipark.org.tr

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment. dergipark.org.tr

Intermediate Precision (Inter-day precision): Variation within the same laboratory, but with different analysts, on different days, or with different equipment. dergipark.org.tr

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Table 3: Illustrative Method Validation Summary for a UHPLC Method This table presents typical acceptance criteria and example results based on validated methods for similar molecules to demonstrate the required performance for a reliable research method. dergipark.org.trresearchgate.net

| Validation Parameter | Acceptance Criterion | Example Result |

|---|---|---|

| Specificity | No interference at the retention time of the analyte peak. | Complies |

| Linearity (Correlation Coefficient) | R² ≥ 0.999 | 0.9995 |

| Range | e.g., 0.5 - 10 µg/mL | 0.5 - 10 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (Repeatability, % RSD) | RSD ≤ 2.0% | 0.8% |

| Precision (Intermediate, % RSD) | RSD ≤ 2.0% | 1.2% |

| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.15 µg/mL |

| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 0.5 µg/mL |

Regulatory Mechanisms and Interconnections of N Carbamoylsuccinamic Acid Metabolism

Allosteric Regulation of Enzymes by Carbamoyl (B1232498) Intermediates

The primary site of regulation in pyrimidine (B1678525) biosynthesis is the allosteric control of Aspartate Transcarbamoylase (ATCase). rcsb.org This enzyme is a classic model for understanding how metabolic pathways are controlled by effector molecules that bind to a site distinct from the enzyme's active site, inducing conformational changes that either inhibit or activate its catalytic function.

In many bacteria, such as Escherichia coli, ATCase is a dodecameric complex composed of six catalytic subunits and six regulatory subunits. rcsb.org The regulatory subunits serve as the binding sites for nucleotide effectors, which are the ultimate products of the pyrimidine and purine (B94841) biosynthetic pathways.

Negative Allosteric Regulation: The enzyme is allosterically inhibited by Cytidine Triphosphate (CTP), an end-product of the pyrimidine pathway. researchgate.netuwec.edu In some organisms, Uridine (B1682114) Triphosphate (UTP) can act synergistically with CTP to enhance this inhibition. kenyon.edu When CTP levels are high, indicating a sufficient supply of pyrimidines, it binds to the regulatory subunits of ATCase. This binding stabilizes the enzyme in a low-activity, low-affinity conformation known as the "tense" or T state, thereby reducing the rate of N-carbamoylaspartate production. rcsb.org This mechanism is a direct form of feedback inhibition. researchgate.net

Positive Allosteric Regulation: Conversely, ATCase is allosterically activated by Adenosine Triphosphate (ATP). researchgate.netnih.gov ATP, the end-product of the parallel purine biosynthetic pathway, competes with CTP for binding to the regulatory sites. nih.gov When ATP levels are high, it binds and stabilizes the enzyme in a high-activity, high-affinity "relaxed" or R state. rcsb.org This activation ensures that pyrimidine synthesis keeps pace with purine synthesis, maintaining a balanced supply of both types of nucleotides required for DNA and RNA synthesis. kenyon.edu

| Allosteric Effector | Type of Regulation | Mechanism of Action | Metabolic Signal |

|---|---|---|---|

| Cytidine Triphosphate (CTP) | Inhibitor (Negative) | Binds to regulatory subunits, stabilizing the low-activity T state. rcsb.org | High levels of pyrimidines. |

| Adenosine Triphosphate (ATP) | Activator (Positive) | Binds to regulatory subunits, stabilizing the high-activity R state. rcsb.org | High levels of purines and cellular energy. |

| Uridine Triphosphate (UTP) | Inhibitor (Negative) | Can act synergistically with CTP to inhibit ATCase activity. kenyon.edu | High levels of pyrimidines. |

Transcriptional and Post-Transcriptional Control of Related Biosynthetic Networks

Beyond the immediate allosteric control of enzyme activity, the synthesis of carbamoyl intermediates is regulated at the level of gene expression, ensuring that the requisite enzymes are produced only when needed. These control mechanisms vary between organisms but share the common goal of responding to the availability of pyrimidines.

Transcriptional Attenuation in Prokaryotes: In E. coli, the genes encoding the catalytic (pyrB) and regulatory (pyrI) chains of ATCase form the pyrBI operon. nih.gov The expression of this operon is controlled by a mechanism called transcriptional attenuation, which is sensitive to the intracellular concentration of UTP. nih.gov The pyrBI leader mRNA contains a sequence that can form two mutually exclusive secondary structures: an anti-terminator hairpin or a terminator hairpin. When UTP levels are low, the ribosome stalls during translation of a short leader peptide, allowing the anti-terminator to form and transcription of the structural genes to proceed. When UTP levels are high, the ribosome moves rapidly, facilitating the formation of the terminator hairpin, which causes premature termination of transcription. nih.gov

RNA-Binding Protein Control: In other bacteria, such as Bacillus subtilis, the expression of the pyr operon is regulated by the RNA-binding protein PyrR. nih.gov In the presence of uridine nucleotides (UMP or UDP), PyrR binds to a specific sequence on the pyr mRNA leader. This binding stabilizes a terminator structure, halting transcription. In the absence of these nucleotides, PyrR does not bind, and an anti-terminator structure forms, allowing gene expression to occur. nih.gov

General Transcriptional Control: On a broader level, the genes involved in pyrimidine biosynthesis are often upregulated in concert with the cell cycle. creative-proteomics.com During phases of active cell division and DNA replication, there is a high demand for nucleotides, which is met by increasing the transcription of the necessary biosynthetic enzymes. creative-proteomics.com

| Organism/Group | Regulatory Mechanism | Key Effector(s) | Outcome of High Effector Levels |

|---|---|---|---|

| Escherichia coli | Transcriptional Attenuation of pyrBI operon nih.gov | UTP nih.gov | Premature transcription termination. nih.gov |

| Bacillus subtilis | PyrR (RNA-binding protein) nih.gov | UMP, UDP | PyrR binds mRNA, causing transcription termination. nih.gov |

| Enteric Bacteria | Transcription Start Switching (pyrC, pyrD) nih.gov | CTP, GTP | Production of transcripts with low translation potential. nih.gov |

Interplay with Carbon and Nitrogen Assimilation and Allocation

The synthesis of N-carbamoylaspartate is fundamentally integrated with the central metabolic pathways of carbon and nitrogen assimilation, as these pathways provide the essential molecular precursors. researchgate.net

The carbon backbone of N-carbamoylaspartate is derived from the amino acid L-aspartate. creative-proteomics.com Aspartate is synthesized by the transamination of oxaloacetate, a key intermediate in the tricarboxylic acid (TCA) cycle, which is a central hub for the metabolism of carbohydrates, fats, and proteins. utah.edu Therefore, the availability of carbon skeletons for pyrimidine synthesis is directly linked to the cell's carbon and energy status as reflected by the activity of the TCA cycle.

Studies in plants and bacteria have shown that the availability and type of carbon and nitrogen sources can significantly impact the regulation and flux of the pyrimidine biosynthetic pathway. researchgate.netnih.gov For instance, in plants, an impairment in pyrimidine synthesis can lead to a reduced photosynthetic capacity, indicating a tight coordination between carbon fixation and nucleotide production. biorxiv.org

| Precursor | Component Provided | Metabolic Origin | Central Pathway |

|---|---|---|---|

| L-Aspartate | Carbon skeleton and one nitrogen atom | Transamination of Oxaloacetate utah.edu | Tricarboxylic Acid (TCA) Cycle |

| Carbamoyl Phosphate (B84403) | Carbamoyl group (one carbon, one nitrogen) | Synthesized from Glutamine/Ammonia (B1221849), Bicarbonate, and ATP proteopedia.org | Nitrogen Assimilation / Amino Acid Metabolism |

Modulation of Cellular Signaling Pathways by Carbamoyl Compounds

While carbamoyl intermediates like N-carbamoylaspartate are not typically considered primary signaling molecules in the classical sense, their synthesis and concentration are deeply embedded within the broader network of cellular metabolic signaling. The flux through the pyrimidine pathway serves as a sensitive indicator of the cell's anabolic state and its capacity for growth and proliferation.

The activity of carbamoyl phosphate synthetase (CPS) and ATCase is tightly linked to the cellular energy charge through their dependence on ATP. kenyon.eduthesciencenotes.com High ATP levels not only provide the energy for the reactions but also allosterically activate ATCase, signaling that the cell has sufficient energy and purine precursors to commit to pyrimidine synthesis and, by extension, to nucleic acid synthesis and cell division. kenyon.edu

Furthermore, the products of the pathway, pyrimidine nucleotides, have profound roles in cellular signaling. They are essential precursors for UDP-sugars used in the synthesis of glycogen (B147801) and glycoproteins, and CTP is required for the synthesis of phospholipids, key components of cellular membranes. creative-proteomics.com Therefore, the regulation of carbamoyl intermediate metabolism is critical for providing the necessary substrates for these diverse signaling and biosynthetic functions. A disruption in pyrimidine availability can lead to a low energy state and an accumulation of reactive oxygen species (ROS), indicating that the pathway's integrity is crucial for maintaining cellular homeostasis. biorxiv.org

Feed-forward and Feedback Regulatory Loops within Metabolic Pathways

The regulation of N-carbamoylaspartate synthesis is a textbook example of how metabolic pathways utilize feed-forward and feedback loops to maintain homeostasis and respond efficiently to cellular needs. These loops ensure that the production of end-products is precisely matched to their rate of consumption.

Feedback Inhibition (Negative Feedback): The most critical regulatory loop is the feedback inhibition of ATCase by the pathway's end-product, CTP. rcsb.orguwec.edu When the concentration of pyrimidines rises above the cell's immediate needs, CTP binds to ATCase and throttles its own production at the first committed step. kenyon.edu This is an efficient mechanism that prevents the over-accumulation of intermediates and the wasteful expenditure of ATP and precursors.

Feed-forward Activation (Positive Feed-forward): A sophisticated layer of cross-pathway regulation is achieved through the feed-forward activation of ATCase by ATP. researchgate.netnih.gov ATP is the end-product of the purine pathway, which runs parallel to the pyrimidine pathway. High levels of ATP signal that the purine pool is replete. This ATP signal actively promotes the synthesis of pyrimidines by activating ATCase. kenyon.edu This feed-forward mechanism ensures that the two classes of nucleotides, both of which are required in roughly equal amounts for DNA synthesis, are produced in a balanced and coordinated manner.

These opposing regulatory inputs from CTP and ATP allow ATCase to function as a molecular calculator, integrating signals about the availability of both pyrimidines and purines to make a "decision" about the rate of N-carbamoylaspartate synthesis.

Future Research Directions and Unexplored Academic Avenues for N Carbamoylsuccinamic Acid

Elucidation of Complete Biosynthetic and Catabolic Pathways Specific to N-Carbamoylsuccinamic Acid

A fundamental gap in our knowledge is the absence of defined biosynthetic and catabolic pathways for this compound. Future research should prioritize the delineation of its formation and degradation routes.

Biosynthetic Pathways: The synthesis of this compound likely involves the carbamoylation of a succinate (B1194679) derivative or the modification of a pre-existing N-carbamoyl compound. One plausible hypothesis is the direct carbamoylation of succinamic acid, catalyzed by a yet-to-be-identified carbamoyltransferase. Alternatively, it could arise from the modification of a related metabolite. Investigating the cellular conditions and precursor molecules that lead to an increase in this compound levels will be crucial.

Catabolic Pathways: The breakdown of this compound is equally important for understanding its cellular turnover and potential signaling functions. nih.gov The degradation is likely initiated by the hydrolysis of the carbamoyl (B1232498) group or the amide bond. nih.gov This would release succinate, ammonia (B1221849), and carbon dioxide, or succinamic acid and carbamic acid, respectively. wikipedia.orgwikipedia.org Identifying the enzymes responsible for these catabolic steps and the resulting metabolites will be key to understanding its metabolic fate.

| Proposed Pathway Step | Potential Precursors/Products | General Class of Enzymes Involved |

| Biosynthesis | Succinamic acid, Carbamoyl phosphate (B84403) | Carbamoyltransferase |

| Catabolism (Hydrolysis of carbamoyl group) | Succinate, Ammonia, Carbon Dioxide | Amidohydrolase, Carbamoylase |

| Catabolism (Hydrolysis of amide bond) | Succinamic acid, Carbamic acid | Amidase |

This table presents hypothetical pathways for this compound metabolism based on known biochemical reactions of structurally similar compounds. The specific enzymes and intermediates are yet to be experimentally validated.

Comprehensive Enzymological and Mechanistic Characterization of Novel this compound-Converting Enzymes

The identification and characterization of enzymes that specifically catalyze the synthesis and degradation of this compound are paramount. These enzymes represent novel targets for understanding and potentially manipulating its metabolic flux.

A promising starting point for identifying these enzymes is to screen for proteins that bind to or are co-expressed with known components of related metabolic pathways. Enzymes such as N-carbamoyl-L-amino-acid hydrolase, which acts on other N-carbamoyl amino acids, could exhibit promiscuous activity towards this compound. wikipedia.org Detailed kinetic analysis, substrate specificity studies, and determination of the three-dimensional structures of these enzymes will provide invaluable insights into their mechanisms of action. nih.govnih.gov

| Potential Enzyme Class | Catalytic Function | Known Substrates of Homologous Enzymes |

| N-Carbamoyl-L-amino-acid hydrolase | Hydrolysis of N-carbamoyl group | N-carbamoyl-L-amino acids |

| Amidohydrolases | Hydrolysis of amide bonds | Various amides |

| Carbamoyltransferases | Transfer of a carbamoyl group | Ornithine, Aspartate |

This table outlines potential enzyme classes that may be involved in the metabolism of this compound, based on their known functions with analogous substrates.

Advanced Metabolomics and Fluxomics for Pathway Elucidation in Diverse Biological Systems

The application of advanced analytical techniques is essential for tracing the metabolic fate of this compound in living systems. Metabolomics and fluxomics offer powerful tools for this purpose. nih.govtandfonline.commdpi.comembopress.org

By employing stable isotope-labeled precursors, such as ¹³C-labeled succinate or ¹⁵N-labeled glutamine, researchers can track the incorporation of these labels into this compound and its downstream metabolites. tandfonline.com This will provide direct evidence for its biosynthetic and catabolic pathways. tandfonline.com Furthermore, comparing the metabolomes of different tissues, cell types, and organisms under various physiological and pathological conditions can reveal contexts in which this compound metabolism is particularly active or dysregulated. mdpi.com

In-depth Investigation of its Regulatory Roles in Cellular and Organismal Physiology

Beyond its role as a metabolic intermediate, this compound may possess regulatory functions, similar to other N-acyl amino acids that act as signaling molecules. nih.govelifesciences.orgdiva-portal.orgfrontiersin.org Future research should explore its potential impact on cellular processes such as gene expression, protein function, and cell signaling.

Investigating whether this compound can bind to and modulate the activity of receptors, ion channels, or enzymes is a critical area of inquiry. nih.gov For instance, many N-acyl amino acids have been shown to interact with G protein-coupled receptors (GPCRs). nih.gov Additionally, exploring its effects on metabolic homeostasis, inflammatory responses, and neurological function could uncover novel physiological roles. elifesciences.org

| Potential Regulatory Role | Hypothesized Mechanism of Action | Related N-Acyl Amino Acid Functions |

| Cell Signaling | Interaction with cell surface or nuclear receptors | Modulation of GPCRs and ion channels |

| Metabolic Regulation | Allosteric regulation of metabolic enzymes | Influence on glucose and lipid metabolism |

| Neurotransmission | Modulation of neurotransmitter systems | Effects on neuronal excitability and synaptic transmission |

This table presents hypothesized regulatory roles for this compound based on the known biological activities of other N-acyl amino acids. These potential functions require experimental validation.

Theoretical and Computational Modeling of Molecular Interactions and Metabolic Networks

In conjunction with experimental approaches, theoretical and computational modeling can provide valuable predictive insights into the behavior of this compound and its associated metabolic network. researchgate.netnih.govoup.commdpi.com

Molecular docking simulations can be used to predict the binding of this compound to the active sites of candidate enzymes or receptor binding pockets. nih.gov Furthermore, genome-scale metabolic models can be employed to simulate the metabolic flux through proposed pathways and to predict the systemic effects of altered this compound metabolism. nih.govoup.com These computational approaches can help to prioritize experimental investigations and to generate testable hypotheses. mdpi.com

Q & A

Q. Table 1: Key Parameters for Purity Validation

| Technique | Parameters | Acceptable Threshold |

|---|---|---|

| NMR | Signal-to-noise ratio > 20:1 | ≥95% purity |

| HPLC | Retention time ±0.1 min | Impurity ≤1% |

| MS | Mass accuracy ≤2 ppm | Molecular ion peak dominant |

Basic: How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Variables : pH (2–12), temperature (4°C–60°C), and exposure time (0–72 hours).

- Controls : Include a buffer-only sample and a sealed inert atmosphere (e.g., nitrogen) to isolate degradation pathways .

- Data Collection : Use kinetic modeling (e.g., Arrhenius equation) to predict degradation rates. Quantify stability via HPLC area-under-curve (AUC) comparisons.

Advanced: What advanced analytical techniques are suitable for quantifying trace impurities in this compound, and how should method validation be approached?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Achieve parts-per-billion (ppb) sensitivity for detecting hydrolytic byproducts (e.g., aspartic acid or urea derivatives) .

- Validation Parameters :

- Linearity : R² ≥0.995 over 50–150% of the target concentration.

- Limit of Detection (LOD) : ≤0.01% w/w.

- Precision : Relative standard deviation (RSD) ≤2% for triplicate runs.

Q. Table 2: LC-MS/MS Validation Metrics

| Parameter | Requirement | Observed Value |

|---|---|---|

| LOD | ≤0.01% | 0.008% |

| LOQ | ≤0.03% | 0.025% |

| Recovery | 98–102% | 99.5% |

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:

- Systematic Review Framework : Follow PRISMA guidelines to aggregate data from peer-reviewed journals, excluding studies with inadequate controls or unvalidated assays .

- Meta-Analysis : Use random-effects models to account for heterogeneity in experimental conditions (e.g., cell lines, dosage).

- Confounding Variables : Evaluate batch-to-batch variability in compound synthesis and purity thresholds (e.g., ≥98% vs. ≥95%) .

Advanced: What computational strategies are effective for modeling the interactions of this compound with enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., urease or aspartate transcarbamoylase). Validate with experimental IC₅₀ values .

- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess conformational stability.

Q. Table 3: Docking vs. Experimental IC₅₀

| Enzyme | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| Urease | -8.2 | 12.3 ± 1.5 |

| ATCase | -7.5 | 18.9 ± 2.1 |

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates .

- Waste Disposal : Neutralize acidic/basic residues before disposal in accordance with OSHA HCS guidelines .

Advanced: How can researchers optimize reaction conditions for high-yield synthesis of this compound using design of experiments (DOE)?

Methodological Answer:

- DOE Parameters : Vary molar ratios (1:1–1:3), solvent polarity (water vs. DMF), and catalyst concentration (0.1–1.0 mol%).

- Response Surface Methodology (RSM) : Identify optimal conditions via central composite design (CCD) and ANOVA analysis .

Q. Table 4: DOE Optimization Results

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| 1:2 ratio, H₂O, 0.5 mol% | 88 | 97 |

| 1:3 ratio, DMF, 1.0 mol% | 92 | 95 |

Advanced: What ecological impact assessment frameworks are appropriate for studying the environmental persistence of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.